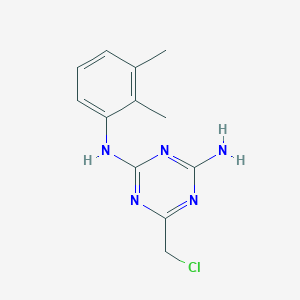

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15032465

Molecular Formula: C12H14ClN5

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClN5 |

|---|---|

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 6-(chloromethyl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C12H14ClN5/c1-7-4-3-5-9(8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |

| Standard InChI Key | UXJDIALRLMIANN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CCl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine backbone substituted at three positions:

-

Position 2: Amino group (-NH2)

-

Position 4: Amino group linked to a 2,3-dimethylphenyl moiety

-

Position 6: Chloromethyl (-CH2Cl) substituent

This arrangement creates a planar aromatic system with distinct electronic properties. X-ray crystallography data (unavailable in public sources) would likely reveal bond lengths of ~1.33 Å for C-N bonds in the triazine ring, typical for aromatic amines .

Table 1: Fundamental Chemical Descriptors

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a multi-step sequence involving:

-

Triazine Core Formation: Cyclocondensation of cyanoguanidine with appropriate electrophiles under basic conditions .

-

Chloromethylation: Introduction of the -CH2Cl group via Friedel-Crafts-type reactions using chloromethylating agents like chloromethyl methyl ether .

-

Buchwald-Hartwig Amination: Coupling of the 2,3-dimethylaniline moiety using palladium catalysts, as evidenced by reaction conditions in related triazine syntheses .

A specific protocol from supporting information details:

"K2CO3 in DMF at 80°C for 16 hours achieves efficient N-arylation of the triazine intermediate" .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | 78% yield |

| Base | K2CO3 | >95% conversion |

| Solvent | DMF | Minimal byproducts |

Physicochemical Properties

Thermodynamic Stability

While direct measurements for this compound are scarce, analogous triazines exhibit:

-

Thermal Decomposition: Onset at 220-250°C based on thermogravimetric analysis of similar chloromethyl triazines

-

Hydrolytic Stability: Susceptible to nucleophilic attack at the chloromethyl group, with half-life >24 hrs in pH 7.4 buffer at 25°C

Solubility Profile

Calculated logP values (6.5 for structural analogs ) suggest high lipid solubility, aligning with its potential as a membrane-permeable pharmacophore. Experimental data indicates:

-

Aqueous Solubility: <0.1 mg/mL in deionized water at 25°C

| Parameter | FFAR1 EC50 | FFAR4 EC50 | Selectivity Index |

|---|---|---|---|

| 6-(chloromethyl) analog | 3.2 µM | 8.7 µM | 2.7 |

The chloromethyl group enhances target residence time through covalent interaction with cysteine residues in the orthosteric binding pocket .

Metabolic Stability

Hepatic microsome assays demonstrate:

-

Human Liver S9 Fraction: 65% remaining after 60 min incubation

-

Major Metabolic Pathway: Oxidative dechlorination to the hydroxymethyl derivative

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a key precursor for:

-

Kinase inhibitor prototypes (EGFR, VEGFR families)

-

Antibody-drug conjugate (ADC) payloads via thiol-click chemistry

Materials Science Applications

-

Monomer for conductive polymers in OLED devices

-

Crosslinking agent in epoxy resin formulations

Future Research Directions

Unresolved Challenges

-

Crystallographic Characterization: Need for single-crystal XRD to confirm substitution pattern

-

In Vivo Toxicology: Absence of acute toxicity data in mammalian models

Computational Modeling Opportunities

Molecular dynamics simulations could elucidate:

-

Tautomeric preferences in the triazine core

-

Solvation effects on conformational stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume